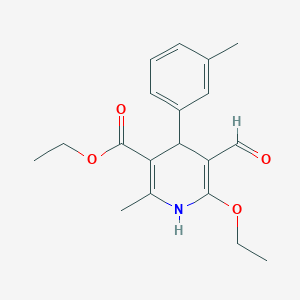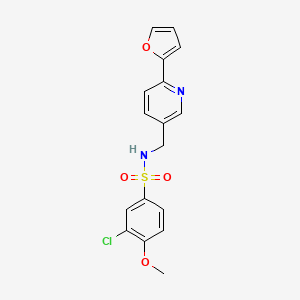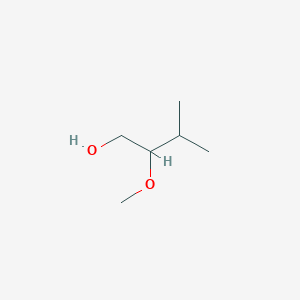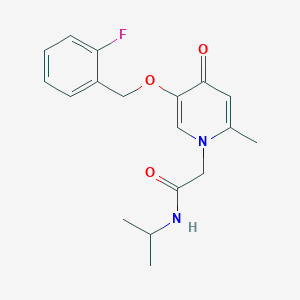
3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride” is a heterocyclic organic compound. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a five-membered ring containing one oxygen and one nitrogen atom . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .
Synthesis Analysis
The synthesis of 2-alkynyl oxazoles, potentially including 3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride, can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide. Most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .Wissenschaftliche Forschungsanwendungen
Solid-Phase Synthesis Applications
Polymer-supported sulfonyl chlorides, akin to 3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride, are utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting their role in the development of compounds with antibacterial activity. This approach underscores the compound's utility in facilitating the synthesis of heterocyclic compounds, which are crucial in drug development due to their biological relevance (Holte, Thijs, & Zwanenburg, 1998).
Radical-Mediated Synthesis
The tert-butyl hydroperoxide (TBHP)-mediated oxo-sulfonylation process employs sulfinic acid as a sulfonylating agent, enabling the synthesis of N-sulfonylated indazolones. This method demonstrates the versatility of sulfonyl chlorides in radical-mediated synthesis processes, leading to structurally diverse compounds with potential biological activities (Ghosh, Mondal, & Hajra, 2020).
Anticancer Activity Exploration
Sulfonyl chloride derivatives are explored for their biological importance, especially in medicinal chemistry. For instance, the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its evaluation against various cancer cell lines exemplify the application of sulfonyl chloride derivatives in developing potential anticancer agents (Salinas-Torres et al., 2022).
Chemiluminescence and Photophysical Properties
Sulfonyl chlorides are also pivotal in the synthesis of compounds with unique photophysical properties. The preparation of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, and their subsequent study for base-induced chemiluminescence, showcases the role of these reagents in creating materials with potential applications in sensing and imaging (Watanabe et al., 2010).
Eigenschaften
IUPAC Name |
3-tert-butyl-1,2-oxazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c1-7(2,3)5-4-6(12-9-5)13(8,10)11/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNIPXMOYQTCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526285.png)




![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)




